molecular formula C9H11NO2 B1399550 (3,4-dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol CAS No. 959653-46-4

(3,4-dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol

Cat. No.: B1399550
CAS No.: 959653-46-4
M. Wt: 165.19 g/mol
InChI Key: UIYTYTLGQUMERF-UHFFFAOYSA-N
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Description

(3,4-Dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol: is a heterocyclic compound with the molecular formula C9H11NO2 It is characterized by a pyrano-pyridine fused ring system with a methanol group attached to the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols in the presence of an acid catalyst . This tandem reaction proceeds via a Friedel–Crafts-type allenylation followed by cyclization to form the desired pyrano-pyridine structure.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: (3,4-Dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The pyrano ring can be reduced under hydrogenation conditions.

    Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction.

    Substitution: Nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of (3,4-dihydro-2H-pyrano[3,2-c]pyridin-7-yl)aldehyde or (3,4-dihydro-2H-pyrano[3,2-c]pyridin-7-yl)carboxylic acid.

    Reduction: Formation of a fully reduced pyrano-pyridine derivative.

    Substitution: Formation of various substituted pyrano-pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (3,4-Dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: Its structural motif is found in various natural products with biological activities such as anticancer, antibacterial, and antifungal properties .

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives. These compounds may serve as lead compounds in drug discovery programs targeting various diseases .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering .

Mechanism of Action

The mechanism of action of (3,4-dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, derivatives of this compound have been shown to inhibit calcium signaling and TNF-α production, which are important pathways in inflammation and cancer . Further research is needed to elucidate the precise molecular mechanisms and targets involved.

Properties

IUPAC Name

3,4-dihydro-2H-pyrano[3,2-c]pyridin-7-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-6-8-4-9-7(5-10-8)2-1-3-12-9/h4-5,11H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYTYTLGQUMERF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(N=C2)CO)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,4-dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol
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(3,4-dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol
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(3,4-dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol
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(3,4-dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol
Reactant of Route 6
(3,4-dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol

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